

# Application Notes and Protocols: 2'-O-methyladenosine 5'-phosphate

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## Compound of Interest

Compound Name: 2'-O-methyladenosine 5'-phosphate

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes, experimental protocols, and technical data for **2'-O-methyladenosine 5'-phosphate** and its derivatives. This modified nucleotide is critical for research in mRNA therapeutics, vaccine development, innate immunity, and enzymology.

## Introduction

2'-O-methyladenosine is a post-transcriptional modification of RNA where a methyl group is added to the 2' hydroxyl group of the ribose sugar of an adenosine nucleotide. When phosphorylated at the 5' position, it becomes **2'-O-methyladenosine 5'-phosphate**. This modification is most notably found as the first nucleotide adjacent to the 7-methylguanosine (m7G) cap at the 5' end of eukaryotic and viral mRNAs, forming what is known as the "Cap 1" structure.[1] The presence of this 2'-O-methylation is a critical determinant for mRNA stability, translation efficiency, and the evasion of the host's innate immune system, which distinguishes it from foreign or aberrant RNAs.[2] Its triphosphate form is a key building block for synthesizing modified RNA with enhanced nuclease resistance and specific biological properties.[3]

## Commercial Suppliers of 2'-O-methyladenosine 5'-phosphate and Derivatives

A variety of suppliers offer **2'-O-methyladenosine 5'-phosphate** and its triphosphate form for research purposes. The table below summarizes key information from several commercial vendors.

Supplier	Product Name	Catalog No.	Purity	Form	Applications Cited
MedChemExpress	2'-O-methyladenosine 5'-phosphate	HY-160745	>98%	Solid	DNA/RNA Synthesis, RNA Vaccines[4][5]
TriLink BioTechnologies	2'-O-Methyladenosine-5'-Triphosphate	N-1015	≥95%	100 mM Solution	Aptamers, Epigenetics[3]
Cayman Chemical	2'-O-Methyladenosine	16936	≥98%	Crystalline Solid	Inhibitor of viral RNA translation[6]
NuBlocks	2'-O-Methyladenosine-5'-Triphosphate (Sodium Salt)	---	95%	100 mM Solution	General research
BOC Sciences	2'-O-Methyladenosine-5'-triphosphate	B1370-340111	Not Specified	100 mM Solution	Drug Discovery & Development[7]

## Application Notes

### mRNA Capping for Therapeutic and Vaccine Development

The 5' cap is a crucial modification for the function of eukaryotic mRNA, enhancing its stability and promoting efficient translation.[8] The "Cap 1" structure, containing a 2'-O-methylated first nucleotide, is particularly important for in vitro transcribed (IVT) mRNA used in vaccines and therapeutics. This modification helps the synthetic mRNA evade recognition by cytosolic innate immune receptors like RIG-I and MDA5, which would otherwise identify the RNA as foreign and trigger an antiviral response, reducing protein expression and potentially causing inflammation.[2][9] Therefore, 2'-O-methyladenosine 5'-triphosphate is an essential component for co-transcriptional capping reactions or as a substrate for post-transcriptional enzymatic capping to produce functional and non-immunogenic mRNA.

## Modulation of Innate Immune Responses

The innate immune system uses pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs), such as viral RNA.[2] The absence of 2'-O-methylation on the first transcribed nucleotide of viral RNA is a key PAMP recognized by the MDA5 sensor.[2] This recognition initiates a signaling cascade through the MAVS protein, leading to the phosphorylation of IRF3 and the subsequent production of type I interferons.[2] By incorporating 2'-O-methyladenosine into synthetic RNA, researchers can study this evasion mechanism or design RNA molecules that either avoid or intentionally trigger an immune response, which is relevant for vaccine adjuvant design and antiviral drug development.

## Synthesis of Nuclease-Resistant Aptamers and Oligonucleotides

RNA-based aptamers and therapeutic oligonucleotides are susceptible to degradation by cellular nucleases. The methylation at the 2'-O position of the ribose sterically hinders the approach of nucleases, significantly increasing the stability of the phosphodiester backbone against hydrolysis.[3] Incorporating 2'-O-methyladenosine 5'-triphosphate during the synthesis of RNA aptamers or siRNAs results in molecules with a longer half-life in biological fluids, enhancing their therapeutic potential.[3]

## Probing Enzyme-Substrate Interactions

As an analog of adenosine 5'-phosphate, **2'-O-methyladenosine 5'-phosphate** and its derivatives can be used to study the kinetics and substrate specificity of various enzymes.[10] This includes RNA polymerases, kinases, and ribonucleases. For example, studies have used

2'-O-methyladenosine 5'-triphosphate as a substrate for RNA polymerase to investigate its incorporation into RNA transcripts.[11] It can also be used in competitive binding assays to identify inhibitors of adenosine-binding proteins, which is a common strategy in drug discovery.

## Quantitative Data Summary

The primary quantitative impact of 2'-O-methylation on adenosine is related to biological stability and immune response modulation. While specific kinetic constants can be enzyme-dependent, the general effects are summarized below.

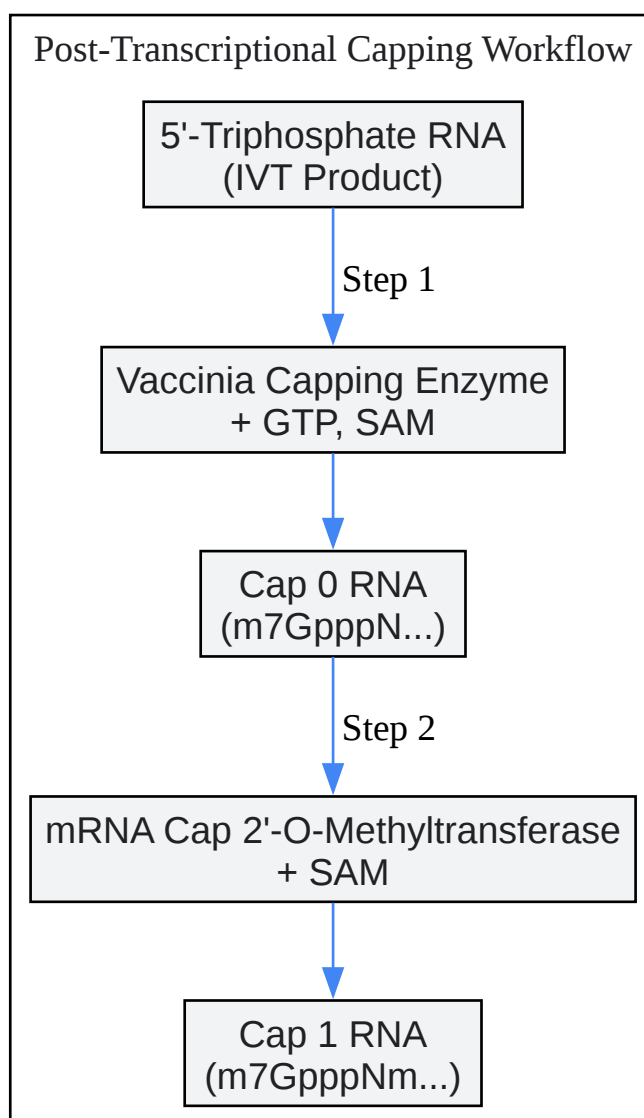
Parameter	Effect of 2'-O-methylation	Biological Implication	Reference
Nuclease Resistance	Increased	Enhances the half-life of RNA in biological systems.	[3]
Innate Immune Activation (via MDA5)	Decreased	Allows synthetic or viral mRNA to evade host antiviral defenses, increasing protein expression.	[2]
Binding to RNase L (in 2-5A analogs)	Can be increased	Modulates the activity of this antiviral enzyme, depending on the position of the modification.	[12][13]
Translation Efficiency	Enhanced	Contributes to the efficient initiation of protein synthesis from capped mRNA.	[14]

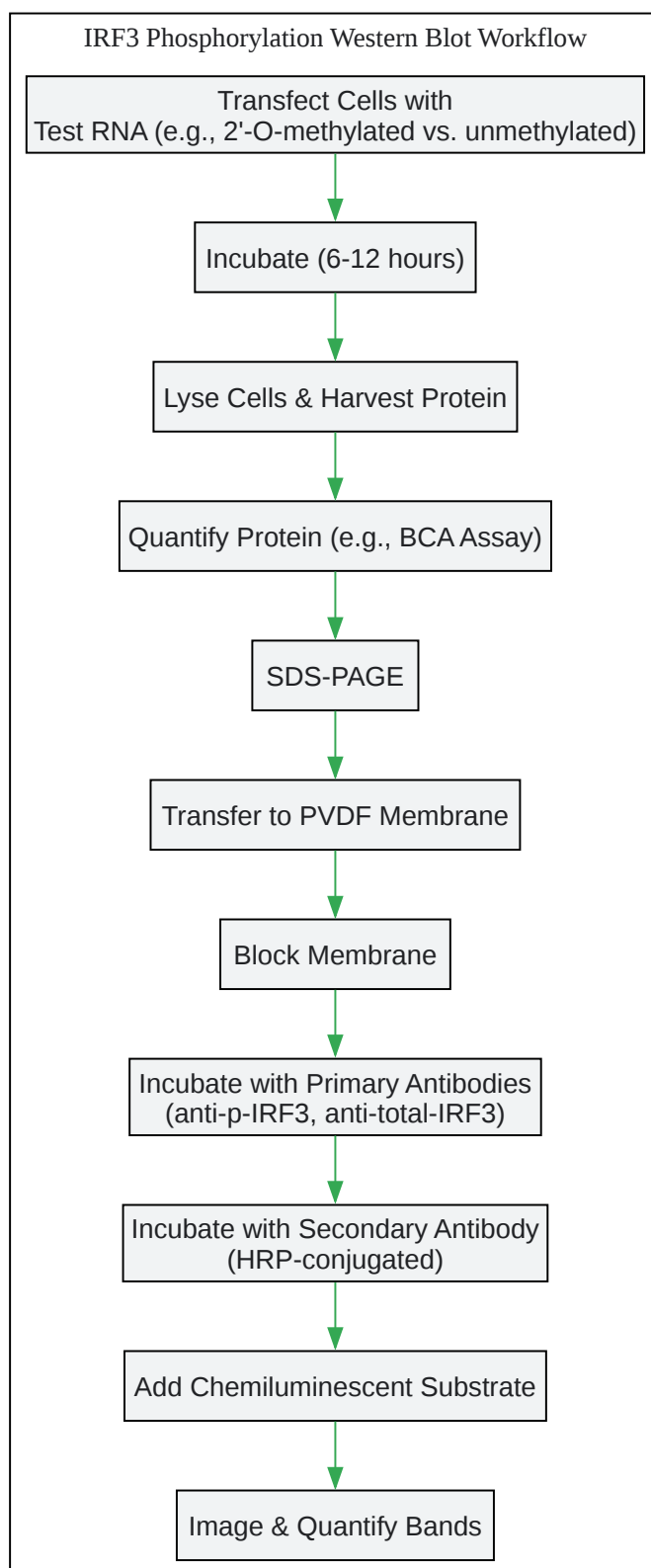
## Key Experimental Protocols

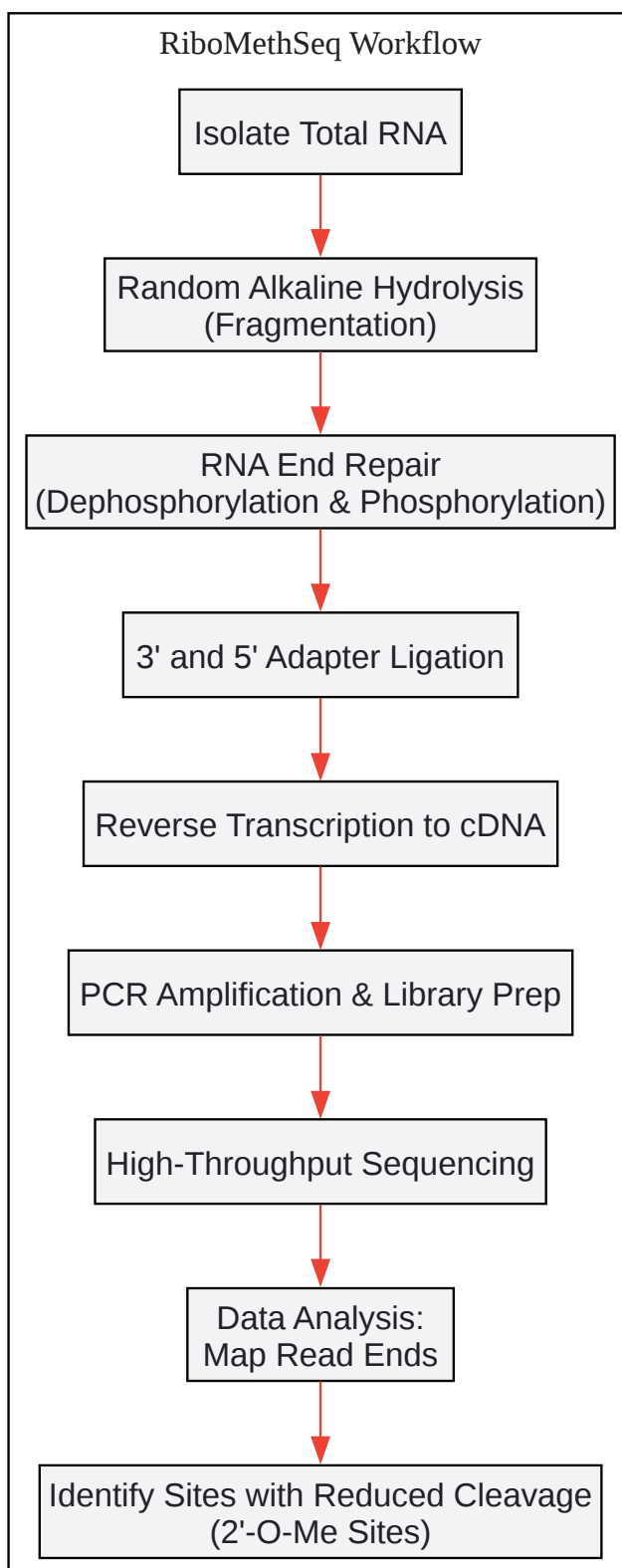
### Protocol 1: Post-Transcriptional Enzymatic mRNA Capping (Cap 1 Formation)

This protocol describes the enzymatic modification of in vitro transcribed (IVT) RNA to add a Cap 1 structure. This is a two-step process using a capping enzyme followed by a 2'-O-methyltransferase.

Workflow:







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